molecular formula C11H12Cl2N2O4 HCl B194343 Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride CAS No. 70380-50-6

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride

Cat. No. B194343
CAS RN: 70380-50-6
M. Wt: 307.14 36.46
InChI Key: OUUNBAYMSDWITP-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is a compound with the molecular formula C11H12Cl2N2O4 HCl and a molecular weight of 307.14 36.46 . It is a metabolite of Anagrelide , a drug used for the treatment of essential thrombocytosis, a condition characterized by high platelet counts .


Molecular Structure Analysis

The InChI key for this compound is OUUNBAYMSDWITP-UHFFFAOYSA-N . The InChI string is InChI=1S/C11H12Cl2N2O4.ClH/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13;/h3-4,14H,2,5-6H2,1H3;1H . The canonical SMILES string is CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N+[O-].Cl .


Physical And Chemical Properties Analysis

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is a solid powder . Other physical and chemical properties such as melting point, boiling point, vapor pressure, and density are not provided in the available resources.

Scientific Research Applications

Analytical Method Development

  • A sensitive method for quantitative determination of related compounds, utilizing electron capture gas chromatography, was described by Higuchi, Sasaki, & Sado (1975). This method could potentially be adapted for Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride.

Synthesis of Metabolites

  • The synthesis of metabolites of closely related compounds, which can inform processes for synthesizing metabolites of Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride, was explored by Shibanuma et al. (1980).

Chemical Synthesis and Reactivity

  • Hartenstein & Sicker (1993) investigated the synthesis of cyclic hydroxamic acids and lactams, which could provide insights into the chemical behavior of Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride (Hartenstein & Sicker, 1993).

Pharmacokinetic Studies

  • Research by Higuchi & Shiobara (1980) on pharmacokinetics in dogs using deuterium-labelled compounds could inform similar studies for Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride.

Spectrofluorometric Analysis

  • A method developed for the determination of substituted tetrahydrocarbazoles might be applicable to the analysis of Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride in biological samples (de Silva et al., 1977).

Catalysis and Hydrolysis Studies

  • Studies on the catalysis of ester hydrolysis, such as by Bender & Turnquest (1957), could provide a framework for understanding the hydrolytic behavior of Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride (Bender & Turnquest, 1957).

Synthesis of Related Compounds

  • Research by Yavari, Nasiri, & Djahaniani (2005) on the synthesis of related compounds could provide insights into synthetic pathways relevant to Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride.

properties

IUPAC Name

ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O4.ClH/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13;/h3-4,14H,2,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUNBAYMSDWITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride

CAS RN

70380-50-6
Record name Glycine, N-[(2,3-dichloro-6-nitrophenyl)methyl]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70380-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(2,3-dichloro-6-nitrophenyl)methyl]-, ethyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CXX9E3AJY
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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